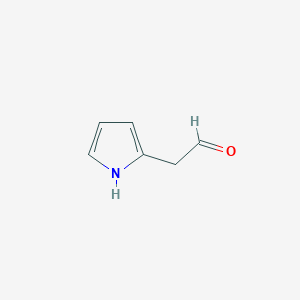

1H-Pyrrole-2-acetaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7NO |

|---|---|

Molecular Weight |

109.13 g/mol |

IUPAC Name |

2-(1H-pyrrol-2-yl)acetaldehyde |

InChI |

InChI=1S/C6H7NO/c8-5-3-6-2-1-4-7-6/h1-2,4-5,7H,3H2 |

InChI Key |

QLBQKOZGEQIYDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)CC=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 1h Pyrrole 2 Acetaldehyde

De Novo Synthetic Routes for 1H-Pyrrole-2-acetaldehyde Scaffolds

De novo synthesis offers the advantage of constructing the pyrrole (B145914) ring with the acetaldehyde (B116499) or a precursor moiety already incorporated, which can be an efficient way to control the substitution pattern of the final molecule.

Mechanistic Investigations of Formylation Reactions at the Pyrrole-2-Position

The introduction of a formyl group at the 2-position of the pyrrole ring is a critical first step in many synthetic routes towards this compound. Several classical named reactions are employed for this purpose, each with a distinct mechanism.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like pyrrole. pharmaguideline.comyoutube.com The reaction utilizes a Vilsmeier reagent, typically generated from the reaction of a tertiary amide such as N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent). Pyrrole, acting as a nucleophile, attacks the electrophilic carbon of the iminium ion, preferentially at the C-2 position due to the higher electron density and stability of the resulting cationic intermediate (arenium ion). Subsequent elimination of a proton restores the aromaticity of the pyrrole ring, and hydrolysis of the resulting iminium salt liberates the 2-formylpyrrole. pharmaguideline.com

Another important method is the Reimer-Tiemann reaction , which typically involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. While it is more commonly associated with phenols, it can also be applied to electron-rich heterocycles. The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate in the basic medium. This highly electrophilic carbene is then attacked by the electron-rich pyrrole ring. The regioselectivity for the 2-position is generally observed. pharmaguideline.com

The Duff reaction provides an alternative route for the formylation of activated aromatic rings using hexamethylenetetramine (HMTA) in an acidic medium, such as glycerol (B35011) and boric acid or acetic acid. The electrophilic species is believed to be a methaniminium (B15471056) ion generated from HMTA. The pyrrole ring attacks this electrophile, and subsequent hydrolysis of the resulting aminomethyl derivative yields the aldehyde. nih.gov

| Formylation Reaction | Reagents | Electrophile | Key Mechanistic Steps |

| Vilsmeier-Haack | DMF, POCl₃ | Chloroiminium ion | Nucleophilic attack by pyrrole, elimination, hydrolysis |

| Reimer-Tiemann | CHCl₃, Base | Dichlorocarbene | Carbene generation, nucleophilic attack by pyrrole |

| Duff Reaction | HMTA, Acid | Methaniminium ion | Electrophilic aromatic substitution, hydrolysis |

Strategies for Introducing the Acetaldehyde Moiety to Pyrrole Rings

Directly introducing the acetaldehyde moiety is challenging. Therefore, multi-step strategies are often employed, starting from more readily accessible 2-substituted pyrroles.

A common approach involves the homologation of pyrrole-2-carbaldehyde . This can be achieved through various methods, including the Wittig reaction. Reaction of pyrrole-2-carbaldehyde with a phosphorus ylide, such as methoxymethylenetriphenylphosphorane, yields a vinyl ether. Subsequent hydrolysis of this vinyl ether under acidic conditions furnishes this compound.

Another strategy is the Arndt-Eistert synthesis , which allows for the one-carbon homologation of a carboxylic acid. organic-chemistry.orgwikipedia.orgnrochemistry.comyoutube.comchem-station.com In this sequence, pyrrole-2-carboxylic acid is first converted to its acid chloride. Reaction with diazomethane (B1218177) yields a diazoketone, which upon treatment with a silver catalyst (Wolff rearrangement) rearranges to a ketene (B1206846). Trapping of the ketene with water then produces the homologous pyrrole-2-acetic acid, which can be subsequently reduced to the desired acetaldehyde.

Alternatively, functional group transformations of other 2-substituted pyrroles can be employed. For instance, 2-acetylpyrrole (B92022) can be converted to its corresponding epoxide via reaction with a sulfur ylide, followed by acid-catalyzed rearrangement to the aldehyde. Another route involves the reduction of 2-(2-nitrovinyl)pyrrole, which can be prepared by the condensation of pyrrole-2-carbaldehyde with nitromethane.

One-Pot and Multicomponent Synthesis Approaches for Pyrrole Aldehydes

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot and multicomponent reactions for the synthesis of complex molecules like pyrrole aldehydes. wikipedia.orgoup.comtcichemicals.comntu.edu.sg These strategies involve the combination of three or more starting materials in a single reaction vessel, where a cascade of reactions leads to the formation of the desired product, avoiding the isolation of intermediates.

For example, a multicomponent reaction could involve the condensation of an amine, a 1,3-dicarbonyl compound, and an α-haloketone (Hantzsch pyrrole synthesis) where one of the components is designed to carry a protected or precursor form of the acetaldehyde group. wikipedia.org Similarly, the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), can be adapted for a one-pot procedure where the 1,4-dicarbonyl compound is generated in situ. pharmaguideline.com

These approaches offer significant advantages in terms of reduced waste, time, and resources. The challenge lies in the careful design of the starting materials and the optimization of reaction conditions to ensure the desired regioselectivity and functional group compatibility for the synthesis of pyrrole aldehydes.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of pyrrole derivatives, offering pathways with high efficiency, selectivity, and the potential for asymmetric synthesis. Both organocatalysis and transition metal catalysis have been successfully applied to the construction and functionalization of the pyrrole ring.

Organocatalytic Systems for Stereoselective Synthesis of Pyrrole Derivatives

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metals. wikipedia.orgtcichemicals.comnih.govrsc.orgorganic-chemistry.orgresearchgate.net Chiral secondary amines, such as proline and its derivatives, and chiral phosphoric acids are prominent examples of organocatalysts used in the synthesis of pyrrole-containing molecules. irb.hrrsc.orgnih.govresearchgate.netrsc.org

Proline and its derivatives can catalyze reactions through the formation of enamine or iminium ion intermediates. wikipedia.orgtcichemicals.com For instance, in an asymmetric Michael addition of an aldehyde or ketone to a nitroalkene, a chiral enamine intermediate can be formed with proline, which then reacts stereoselectively with the electrophile. This strategy can be envisioned for the construction of a chiral pyrrolidine (B122466) ring, which can then be oxidized to the corresponding pyrrole.

Chiral phosphoric acids (CPAs) act as Brønsted acid catalysts, activating electrophiles and controlling the stereochemical outcome of the reaction through the formation of a well-organized hydrogen-bonding network in the transition state. irb.hrrsc.orgnih.govresearchgate.netrsc.org CPAs have been successfully employed in the enantioselective Friedel-Crafts alkylation of pyrroles with various electrophiles. By carefully choosing the CPA catalyst and the reaction conditions, it is possible to control the enantioselectivity of the C-C bond formation at the 2-position of the pyrrole ring, leading to chiral 2-substituted pyrroles which could be precursors to enantiomerically enriched this compound derivatives.

| Organocatalyst Type | Mode of Activation | Example Application |

| Proline Derivatives | Enamine/Iminium Ion Catalysis | Asymmetric Michael Additions |

| Chiral Phosphoric Acids | Brønsted Acid Catalysis | Enantioselective Friedel-Crafts Alkylation |

Transition Metal-Catalyzed Transformations for Pyrrole Aldehyde Synthesis

Transition metals such as palladium, rhodium, and copper are extensively used in the synthesis of pyrroles and their derivatives due to their unique ability to catalyze a wide range of transformations. rsc.orgrsc.orgnih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.netanu.edu.aunih.govmdpi.comacs.orgrsc.orgmdpi.comnih.govrsc.org

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for the C-C bond formation. researchgate.netanu.edu.aumdpi.comacs.org A pre-functionalized pyrrole, for example, 2-halopyrrole, can be coupled with a suitable organometallic reagent containing the acetaldehyde or a precursor moiety. For instance, a Heck reaction between 2-iodopyrrole and an enol ether, followed by hydrolysis, could yield this compound.

Rhodium-catalyzed hydroformylation offers a direct route to introduce a formyl group and an additional carbon atom. nih.govrsc.org For example, the hydroformylation of 2-vinylpyrrole using a rhodium catalyst and syngas (a mixture of CO and H₂) could potentially yield this compound, although regioselectivity can be a challenge.

Copper-catalyzed reactions are also valuable in pyrrole synthesis. rsc.orgrsc.orgnih.govorganic-chemistry.orgorganic-chemistry.org Copper catalysts can promote cyclization reactions to form the pyrrole ring and can also be used in cross-coupling reactions. For instance, a copper-catalyzed reaction of an enamine with an α-haloketone can lead to the formation of a substituted pyrrole.

| Transition Metal | Type of Reaction | Application in Pyrrole Aldehyde Synthesis |

| Palladium | Cross-Coupling (e.g., Heck, Suzuki) | Coupling of 2-halopyrroles with acetaldehyde precursors |

| Rhodium | Hydroformylation, Carbonylation | Hydroformylation of 2-vinylpyrrole |

| Copper | Cyclization, Cross-Coupling | Synthesis of substituted pyrrole precursors |

Green Chemistry Principles in Pyrrole Acetaldehyde Synthesis

The application of green chemistry principles to the synthesis of pyrrole derivatives, including structures related to this compound, aims to reduce the environmental impact of chemical processes. Key strategies include the use of heterogeneous catalysts, solvent-free reaction conditions, and alternative energy sources.

Several established methods for pyrrole synthesis, such as the Paal-Knorr, Hantzsch, and Knorr syntheses, have been adapted to align with green chemistry principles. researchgate.net For instance, the Paal-Knorr condensation, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, can be performed under solvent-free conditions or in water, a green solvent. nih.gov The use of heterogeneous catalysts, such as nanoparticles and metal salts, is another cornerstone of green pyrrole synthesis, as they can often be recovered and reused, minimizing waste. doaj.orgthieme-connect.com

Recent advancements have focused on developing novel, environmentally friendly protocols. These include:

Visible-light-induced synthesis: A metal-free approach utilizes visible light and a hydrogen atom transfer (HAT) catalyst, such as Eosin Y, to synthesize functionalized pyrroles from simple starting materials like amines, aldehydes, 1,3-dicarbonyl compounds, and nitromethane. thieme-connect.com

Mechanochemical synthesis: A solventless method employing high-speed vibration milling or mechanochemical activation with a biosourced organic acid catalyst allows for the rapid and efficient synthesis of N-substituted pyrroles. thieme-connect.com

Heterogeneous copper catalysis: Highly functionalized pyrroles can be synthesized from 3,6-dihydro-1,2-oxazines using a heterogeneous copper on carbon (Cu/C) catalyst under neat heating conditions. This method can also be performed as a one-pot reaction starting from nitroso dienophiles and 1,3-dienes. frontiersin.org

These green methodologies offer significant advantages over traditional synthetic routes by reducing the use of hazardous solvents, minimizing waste generation, and in some cases, lowering energy consumption. researchgate.net

Microwave-Assisted Synthesis Protocols for Pyrrole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of various pyrrole derivatives.

The Paal-Knorr synthesis is particularly amenable to microwave irradiation. For example, the condensation of 1,4-diketones with primary amines can be carried out in a microwave reactor at temperatures ranging from 120–150 °C for 2 to 10 minutes, yielding pyrroles in good to excellent yields (65-89%). wikipedia.org In some cases, the reaction can be performed in water without a catalyst at 150 °C, achieving high yields of 81–99%. researchgate.net Solvent-free Paal-Knorr reactions have also been reported under microwave irradiation using an organocatalyst. wikipedia.org

Another notable example is the microwave-assisted Piloty-Robinson synthesis of 3,4-disubstituted pyrroles. This method allows for the direct synthesis of N-acyl 3,4-disubstituted pyrroles from hydrazine (B178648) and an aldehyde. The use of microwave radiation significantly reduces the reaction time, with cyclization and pyrrole formation occurring at 180 °C for 30 to 60 minutes, resulting in moderate to good yields. nih.gov

The following table summarizes representative conditions for microwave-assisted pyrrole synthesis:

| Synthesis Type | Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) |

| Paal-Knorr | 1,4-diketoester, amines | Acetic acid | 120–150 | 2–10 min | 65–89 |

| Paal-Knorr | 2,5-hexanedione, aryl sulfonamides/anilines | Water | 150 | Not specified | 81–99 |

| Piloty-Robinson | Hydrazine, aldehyde | Pyridine (B92270) | 180 | 30–60 min | Moderate to good |

| Clauson-Kaas | Various sulfonamides | Solvent-free | 150 | 30–60 min | Not specified |

Biosynthetic Pathways and Biomimetic Synthesis Research of Pyrrole Aldehydes

The study of how pyrrole aldehydes are formed in nature provides valuable insights for developing novel synthetic strategies. Research in this area encompasses enzymatic routes, non-enzymatic formation mechanisms, and biomimetic approaches that mimic these natural processes.

Enzymatic Routes to Pyrrole-2-carbaldehyde Precursors

A direct enzymatic pathway to a key precursor, pyrrole-2-carbaldehyde, has been demonstrated. This biocatalytic, one-pot reaction involves the carboxylation of pyrrole with subsequent reduction. beilstein-journals.org The process utilizes a UbiD-type decarboxylase from Pseudomonas aeruginosa (PA0254) in combination with a carboxylic acid reductase from Segniliparus rotundus (CARse). mdpi.com This enzymatic cascade effectively fixes carbon dioxide to the pyrrole ring to form pyrrole-2-carboxylic acid, which is then reduced by the CAR enzyme to yield pyrrole-2-carbaldehyde. mdpi.com

Non-Enzymatic Formation Mechanisms in Biological Systems

Pyrrole aldehydes and related compounds can also form in biological systems through non-enzymatic pathways, most notably the Maillard reaction. nih.gov This complex series of reactions occurs between amino acids and reducing sugars and is responsible for the browning and flavor development in cooked foods. nih.govorganic-chemistry.org

The initial step of the Maillard reaction involves the condensation of the carbonyl group of a reducing sugar with the amino group of an amino acid to form an N-substituted glycosylamine. nih.gov This unstable intermediate undergoes rearrangement to form ketosamines, which can then react further through various pathways, including dehydration and fission, to produce a wide array of compounds, including pyrroles. nih.govnih.gov For instance, the reaction of glucose with amino acids can lead to the formation of N-substituted 5-hydroxymethyl-2-formyl-pyrroles. nih.gov The formation of these pyrrole structures is a key aspect of the non-enzymatic browning that occurs in many biological and food systems.

The following table outlines the key stages of the Maillard reaction leading to pyrrole formation:

| Stage | Key Reactants | Key Intermediates | Key Products |

| Initial | Reducing sugars, Amino acids | N-substituted glycosylamine, Schiff base | Amadori/Heyns compounds |

| Intermediate | Amadori/Heyns compounds | Reductones, Dicarbonyls | Fission products (e.g., pyruvaldehyde) |

| Final | Intermediate products | - | Melanoidins, Heterocyclic compounds (including pyrroles) |

Biomimetic Approaches to this compound Analogs

Biomimetic synthesis seeks to replicate the elegance and efficiency of natural biosynthetic pathways in a laboratory setting. wikipedia.org Inspired by the proposed biosynthetic pathways of pyrrole alkaloids, researchers have developed methods to synthesize analogs of this compound.

One such approach involves the condensation of D-fructose with primary amines, such as tyramine, in a mixture of acetic acid and triethylamine. This reaction mimics aspects of the Maillard reaction and leads to the formation of N-alkyl-5-hydroxymethyl-pyrrole-2-carbaldehyde alkaloids, such as pyrrolezanthine. researchgate.net This method provides a straightforward route to structurally complex pyrrole aldehydes from simple, biologically relevant starting materials. researchgate.net

Another biologically inspired strategy utilizes an Achmatowicz reaction and a subsequent condensation sequence to access a variety of 2-formylpyrrole structures. This approach is designed to parallel the formation of advanced Maillard products and has been successfully applied to the synthesis of natural products like sinopyrine C and pyrrolezanthine. doaj.org These biomimetic syntheses not only provide access to valuable compounds but also help to validate proposed biosynthetic hypotheses. wikipedia.org

Chemical Reactivity and Derivatization Studies of 1h Pyrrole 2 Acetaldehyde

Aldehyde Group Reactivity: Nucleophilic Addition and Condensation Reactions

The aldehyde functional group in 1H-Pyrrole-2-acetaldehyde is a key site for various nucleophilic addition and condensation reactions. These reactions are fundamental to the construction of more complex molecular architectures.

Formation of Schiff Bases and Imine Derivatives

The reaction of this compound with primary amines leads to the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). jetir.orgscirp.orgekb.eg This condensation reaction is a versatile method for creating new C-N bonds and is a cornerstone in the synthesis of various heterocyclic compounds and ligands for metal complexes. jetir.orgscirp.org

For instance, the condensation of pyrrole-2-carboxaldehyde with L-Alanine in the presence of potassium hydroxide (B78521) yields a Schiff base ligand. jetir.org Similarly, reaction with 2,3-diaminonaphthalene (B165487) results in the formation of N,N-bis(1H-pyrrol-2-yl)methylene naphthalene-2,3-diamine. scirp.org These reactions are typically carried out in a suitable solvent like methanol (B129727) and may require heating. jetir.orgscirp.org The formation of the imine bond (-N=CH-) can be confirmed by spectroscopic methods. scirp.org

The synthesis of Schiff bases can also be achieved using water as a solvent, as demonstrated by the reaction of 1H-pyrrole-2-carbaldehyde with 1,2-diaminobenzene. ekb.eg Furthermore, research has shown the synthesis of Schiff bases from mesalazine and pyrrole-2-carbaldehyde. researchgate.net

Table 1: Examples of Schiff Base Formation from Pyrrole (B145914) Aldehydes

| Reactant 1 | Reactant 2 | Product | Reference |

| Pyrrole-2-carboxaldehyde | L-Alanine | Potassium (Z)-2-(((1H-pyrrol-2-yl)methylene)amino)propanoate | jetir.org |

| Pyrrole-2-carboxaldehyde | 2,3-diaminonaphthalene | N,N-bis(1H-pyrrol-2-yl)methylene naphthalene-2,3-diamine | scirp.org |

| 1H-pyrrole-2-carbaldehyde | 1,2-diaminobenzene | Mono-Schiff base | ekb.eg |

| Pyrrole-2-carbaldehyde | Mesalazine | 5-(((1H-pyrrol-2-yl)methylene)amino)-2-hydroxybenzoic acid | researchgate.net |

Aldol (B89426) Condensation and Knoevenagel Reactions of Pyrrole Aldehydes

Pyrrole aldehydes, including this compound, can participate in aldol and Knoevenagel condensation reactions. These carbon-carbon bond-forming reactions are pivotal in organic synthesis for building larger molecules.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org For 1H-pyrrole-2-carbaldehyde, this reaction has been studied with various phenyl acetonitriles in ionic liquids, yielding 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. rsc.org The use of piperidine (B6355638) as a catalyst has proven effective in these condensations. rsc.org The reaction has also been demonstrated with cyanoacetohydrazide derivatives under ultrasonic conditions. nih.gov

Aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. pearson.com Studies have explored the crossed-aldol condensation of 2-acetylpyrrole (B92022) with various aromatic aldehydes. researchgate.net Furthermore, a one-pot tandem aldol condensation/aza-addition reaction of pyrrole derivatives with aldehydes promoted by ammonium (B1175870) acetate (B1210297) has been developed to synthesize fused heterocyclic systems. acs.org The enantioselective cross-aldol reaction of 1H-pyrrole-2,3-diones with ketones has also been investigated using organocatalysts. researchgate.net

Table 2: Examples of Condensation Reactions of Pyrrole Aldehydes

| Reaction Type | Pyrrole Derivative | Reactant | Product Type | Reference |

| Knoevenagel Condensation | 1H-pyrrole-2-carbaldehyde | Phenyl acetonitriles | 3-substituted-(1H-pyrrol-2-yl)acrylonitriles | rsc.org |

| Knoevenagel Condensation | 1H-pyrrole-2-carbaldehyde | Cyanoacetohydrazide derivative | Arylidene derivative | nih.gov |

| Aldol Condensation | 2-acetylpyrrole | Aromatic aldehydes | α,β-unsaturated aldol products | researchgate.net |

| Aldol Condensation/Aza-Addition | Pyrrole derivative | Aldehydes | 2,3,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones | acs.org |

Cyclization Reactions Leading to Fused Heterocycles

The reactivity of the aldehyde group in this compound, often in concert with other functional groups on the pyrrole ring or a reactant, enables various cyclization reactions to form fused heterocyclic systems. These structures are prevalent in many biologically active compounds and functional materials. ias.ac.in

One notable example is the organocatalytic, enantioselective [6 + 2]-cycloaddition of 2-methide-2H-pyrroles (generated in situ from 1H-pyrrole-2-carbinols) with aryl acetaldehydes. acs.orgnih.gov This reaction provides a direct route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. acs.orgnih.gov

Furthermore, N-substituted pyrroles can undergo various cycloaddition reactions, including [4+2], [2+2], and [2+1] cyclizations. wikipedia.org The presence of an electron-withdrawing group on the nitrogen atom can facilitate Diels-Alder reactions where the pyrrole acts as a diene. wikipedia.org

Intramolecular reactions are also a powerful tool for constructing fused rings. For instance, the synthesis of pyrrolo[1,2-a]quinolines has been achieved through a sequential Sonogashira coupling and intramolecular alkyne-carbonyl metathesis of 1-(2-iodoaryl)-1H-pyrrole-2-carbaldehyde derivatives. berhamporegirlscollege.ac.in Additionally, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates can undergo nucleophilic or electrophilic cyclization to yield pyrrolopyrazinones, pyrrolotriazinones, or pyrrolooxazinones. beilstein-journals.org

Free-radical cyclization of 4-(2-bromophenyl)pyrrole derivatives provides another pathway to fused systems, such as those containing pyrrole and pyridine (B92270) rings. beilstein-journals.org

Pyrrole Ring Reactivity: Electrophilic Aromatic Substitution (EAS) and Functionalization

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). researchgate.netresearchgate.net The position of substitution on the ring is influenced by the existing substituents.

Regioselectivity in Pyrrole Substitution Patterns

In general, electrophilic substitution on the pyrrole ring preferentially occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate (arenium ion) compared to substitution at the C3 (β) position. When the C2 and C5 positions are occupied, substitution then occurs at the C3 or C4 positions. The presence of an electron-withdrawing group, such as the acetaldehyde (B116499) group at the C2 position, deactivates the ring towards electrophilic attack and directs incoming electrophiles to other positions.

Research on the regioselective synthesis of substituted pyrroles has led to the development of various methods. For example, a multicomponent reaction involving acetophenone, 4-fluorobenzaldehyde, and ethyl 2-isocyanoacetate can yield 2,3,4-trisubstituted 1H-pyrroles. rsc.org Subsequent electrophilic substitution, such as bromination with N-bromosuccinimide, can then occur at the C5 position. rsc.org The development of catalysts and reaction conditions allows for controlled access to different pyrrole substitution patterns. nih.gov

Functionalization at Nitrogen (N-substitution)

The nitrogen atom of the pyrrole ring can also be functionalized, typically after deprotonation with a suitable base to form a pyrrolide anion. This anion can then react with various electrophiles. wikipedia.org The choice of the metal counter-ion and solvent can influence whether subsequent alkylation occurs at the nitrogen or a carbon atom. wikipedia.org

For instance, treating pyrrole with a base and then an alkyl halide leads to N-alkylation. wikipedia.org The synthesis of N-substituted pyrrole-2,5-dicarboxylic acids has been achieved through a five-step route starting from pyrrole, which involves N-alkylation as a key step. researchgate.net This allows for the introduction of various functional moieties to the pyrrole nitrogen. researchgate.net

The Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic method for preparing N-substituted pyrroles. organic-chemistry.org More modern methods include the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in the presence of a catalyst. organic-chemistry.org

Introduction of Halogen and Other Electron-Withdrawing/Donating Groups

The introduction of halogen atoms and other electron-withdrawing or -donating groups onto the pyrrole ring of pyrrole-2-acetaldehyde derivatives significantly influences their chemical reactivity. The position and nature of these substituents can alter the electron density of the pyrrole ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack.

Halogenation of the pyrrole nucleus can be achieved using various reagents. For instance, N-chlorosuccinimide has been successfully employed for the chlorination of pyrrole derivatives. nih.gov Similarly, electrophilic fluorination can be carried out using reagents like Selectfluor. nih.govacs.org The introduction of an iodine atom at the 3-position of the pyrrole ring has been documented, creating a versatile building block for further synthetic transformations, particularly in cross-coupling reactions.

The presence of electron-withdrawing groups, such as a nitro group or a 2-chlorophenyl group, generally deactivates the pyrrole ring towards electrophilic substitution. vulcanchem.com Conversely, electron-donating groups, like a methyl group, enhance the electron density of the ring, making it more reactive. These electronic effects also extend to the reactivity of the aldehyde functional group. Electron-withdrawing groups increase the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. In contrast, electron-donating groups can stabilize the aldehyde through resonance.

Studies on substituted pyrrole-2-carbaldehydes have shown that the nature of the substituent in the fourth and fifth positions of the pyrrole ring influences the kinetic characteristics of reactions such as oximation and intramolecular cyclization. bohrium.com Aryl substituents, for example, have been found to favor such reactions compared to alkyl substituents. bohrium.com

The following table summarizes the effects of different substituents on the reactivity of pyrrole systems:

| Substituent Type | Example Groups | Effect on Pyrrole Ring Reactivity (Electrophilic Substitution) | Effect on Aldehyde Reactivity (Nucleophilic Addition) |

| Electron-Donating | Methyl (-CH3) | Activating | Stabilizing (decreased reactivity) |

| Electron-Withdrawing | Nitro (-NO2), Chloro (-Cl), Acetyl (-COCH3) | Deactivating | Activating (increased reactivity) |

| Halogens | Fluoro (-F), Chloro (-Cl), Bromo (-Br), Iodo (-I) | Deactivating | Activating |

Oxidation and Reduction Pathways of this compound

The aldehyde functional group of this compound and its derivatives is susceptible to both oxidation and reduction, leading to the formation of corresponding carboxylic acids and primary alcohols, respectively.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. orgsyn.org Common oxidizing agents used for this transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). For example, pyrrole-2-carboxaldehyde can be oxidized to pyrrole-2-carboxylic acid. orgsyn.org

Reduction: The aldehyde group can be reduced to a primary alcohol. This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The reduction of the pyrrole ring itself to form pyrrolidines or pyrrolines can also occur under specific conditions, such as the Birch reduction of pyrrole esters and amides. wikipedia.org

The table below outlines the primary oxidation and reduction products of this compound:

| Starting Material | Reaction Type | Reagent Examples | Product |

| This compound | Oxidation | KMnO4, CrO3 | 1H-Pyrrole-2-acetic acid |

| This compound | Reduction | NaBH4, LiAlH4 | 2-(1H-pyrrol-2-yl)ethanol |

| Pyrrole ring | Reduction | Birch Reduction | Pyrrolines/Pyrrolidines |

Investigations into Structure-Reactivity Relationships in Pyrrole Aldehyde Systems

The reactivity of pyrrole aldehyde systems is intricately linked to their molecular structure, with substituents on the pyrrole ring playing a crucial role in dictating the chemical behavior. The electron-rich nature of the pyrrole ring makes it reactive towards electrophiles. pearson.com

The presence of an aldehyde group, an electron-withdrawing group, at the 2-position of the pyrrole ring influences its reactivity. cymitquimica.com This group can participate in various chemical reactions, including condensation and acylation. cymitquimica.com The aldehyde group is susceptible to nucleophilic attack, a characteristic reaction of carbonyl compounds. quora.com

The introduction of additional substituents on the pyrrole ring further modulates this reactivity. Electron-donating groups enhance the electron density of the pyrrole ring, thereby increasing its reactivity in electrophilic substitution reactions. Conversely, electron-withdrawing groups decrease the electron density, deactivating the ring towards electrophilic attack but increasing the electrophilicity of the aldehyde carbon. For instance, a 4-acetyl group on pyrrole-2-carboxaldehyde contributes to its reactivity profile. cymitquimica.com

In cycloaddition reactions, the electronic nature of substituents on both the pyrrole and the reacting aldehyde can significantly impact reaction yields and stereoselectivity. For example, in the reaction of 1H-pyrrol-2-yl carbinols with aryl acetaldehydes, electron-rich aryl groups on the acetaldehyde lead to higher yields and enantioselectivities. acs.org Conversely, electron-poor aryl acetaldehydes result in lower yields and selectivities. acs.org

The following table provides a summary of the structure-reactivity relationships in pyrrole aldehyde systems:

| Structural Feature | Influence on Reactivity |

| Pyrrole Ring | Electron-rich, susceptible to electrophilic attack. |

| Aldehyde Group at C-2 | Electron-withdrawing, directs reactivity, susceptible to nucleophilic attack. |

| Electron-Donating Substituents on Ring | Activate the ring for electrophilic substitution. |

| Electron-Withdrawing Substituents on Ring | Deactivate the ring for electrophilic substitution; activate the aldehyde for nucleophilic attack. |

| Substituents on Reacting Partners | Electronic nature (electron-donating vs. electron-withdrawing) can significantly affect reaction outcomes in processes like cycloadditions. acs.org |

Advanced Spectroscopic Characterization and Analytical Methodologies for 1h Pyrrole 2 Acetaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 1H-Pyrrole-2-acetaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

While specific experimental NMR data for this compound is not widely published, its spectral characteristics can be accurately predicted based on established chemical shift principles and by comparison with the closely related, well-documented compound, 1H-Pyrrole-2-carboxaldehyde. The key structural difference is the presence of a methylene (B1212753) (-CH₂-) group in this compound, which separates the pyrrole (B145914) ring from the aldehyde functional group. This separation significantly influences the electronic environment and, consequently, the chemical shifts of nearby nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the methylene protons, and the three protons on the pyrrole ring, in addition to the N-H proton.

Aldehyde Proton (-CHO): Unlike the highly deshielded singlet seen for the aldehyde proton directly attached to the aromatic ring in 1H-Pyrrole-2-carboxaldehyde (around 9.5 ppm), the aldehyde proton in this compound is expected to appear further upfield, around 9.7-9.8 ppm, and will be split into a triplet by the adjacent methylene protons. chemicalbook.comasahilab.co.jp

Methylene Protons (-CH₂-): A characteristic signal for the methylene protons, absent in the carboxaldehyde analog, is predicted to appear as a doublet around 3.7 ppm.

Pyrrole Ring Protons: The protons on the pyrrole ring (H3, H4, and H5) are expected to resonate in the aromatic region (6.0-7.0 ppm). The C2-substitution pattern leads to distinct chemical shifts for each proton, with H5 typically being the most deshielded among the ring protons. tandfonline.com

N-H Proton: A broad singlet corresponding to the N-H proton is expected, with a chemical shift that can vary depending on solvent and concentration, typically appearing above 10.0 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (-CHO): The aldehyde carbon is expected to have a chemical shift in the typical range for aldehydes, around 200 ppm. oregonstate.edu

Methylene Carbon (-CH₂-): A signal for the aliphatic methylene carbon is predicted in the range of 40-50 ppm.

Pyrrole Ring Carbons: The five carbons of the pyrrole ring will show distinct signals. C2, the carbon bearing the acetaldehyde (B116499) substituent, is expected to be the most downfield of the ring carbons. C3, C4, and C5 will appear at chemical shifts characteristic of pyrrole systems. researchgate.net

The following tables compare the documented NMR data for 1H-Pyrrole-2-carboxaldehyde with the predicted values for this compound.

Table 1: ¹H NMR Data Comparison Predicted values for this compound are based on general NMR principles.

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 1H-Pyrrole-2-carboxaldehyde | -CHO | ~9.50 | s (singlet) |

| H3 | ~7.19 | m (multiplet) | |

| H4 | ~6.34 | m (multiplet) | |

| H5 | ~7.01 | m (multiplet) | |

| N-H | >10.8 | br s (broad singlet) | |

| This compound (Predicted) | -CHO | ~9.75 | t (triplet) |

| -CH₂- | ~3.70 | d (doublet) | |

| H3 | ~6.70 | m (multiplet) | |

| H4 | ~6.10 | m (multiplet) | |

| H5 | ~6.00 | m (multiplet) |

Table 2: ¹³C NMR Data Comparison Predicted values for this compound are based on general NMR principles.

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|---|

| 1H-Pyrrole-2-carboxaldehyde | -CHO | ~179.0 |

| C2 | ~132.0 | |

| C3 | ~123.0 | |

| C4 | ~111.0 | |

| C5 | ~128.0 | |

| This compound (Predicted) | -CHO | ~201.0 |

| -CH₂- | ~45.0 | |

| C2 | ~129.0 | |

| C3 | ~115.0 | |

| C4 | ~108.0 | |

| C5 | ~106.0 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, key COSY cross-peaks would be observed between:

The aldehyde proton (-CHO) and the methylene protons (-CH₂-).

The H3 and H4 protons on the pyrrole ring.

The H4 and H5 protons on the pyrrole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons directly to the carbons they are attached to (one-bond C-H coupling). uvic.ca This allows for the direct assignment of each carbon atom that has an attached proton. For example, the proton signal at ~3.70 ppm would show a cross-peak with the carbon signal at ~45.0 ppm, confirming the -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). emerypharma.com HMBC is crucial for connecting different parts of the molecule. Key expected correlations for this compound would include:

The methylene protons (-CH₂-) correlating to the C2 and C3 carbons of the pyrrole ring, as well as the aldehyde carbon (-CHO).

The aldehyde proton (-CHO) correlating to the methylene carbon (-CH₂-).

The H3 proton correlating to pyrrole carbons C2, C4, and C5.

Table 3: Predicted Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Atoms | Information Gained |

|---|---|---|---|

| COSY | -CHO | -CH₂- | Confirms acetaldehyde side chain |

| H3 | H4 | Confirms ring connectivity | |

| H4 | H5 | Confirms ring connectivity | |

| HSQC/HMQC | -CHO | C=O | Assigns aldehyde C-H |

| -CH₂- | -C H₂- | Assigns methylene C-H | |

| H3, H4, H5 | C3, C4, C5 | Assigns pyrrole ring C-H groups | |

| HMBC | -CH₂- | C2, C3, C =O | Connects side chain to ring |

| H3 | C2, C4, C5 | Confirms substitution at C2 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is used to determine the elemental formula of a compound. For this compound, the molecular formula is C₆H₇NO. HRMS can distinguish this composition from other molecules with the same nominal mass by measuring the exact mass to several decimal places. acs.org The theoretical exact mass of this compound is 109.05276 Da. nih.gov An experimental HRMS measurement matching this value would unequivocally confirm the molecular formula. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for separating this compound from a complex mixture and obtaining its mass spectrum. mdpi.com The gas chromatograph separates volatile compounds, and the mass spectrometer detects and fragments the eluted components, generating a characteristic fragmentation pattern that serves as a molecular fingerprint. nih.gov

Under typical electron ionization (EI) conditions, the mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 109, corresponding to the intact molecule. The primary fragmentation pathway would likely involve the cleavage of the C-C bond between the methylene group and the carbonyl group, which is the most labile bond. This would result in a highly stable pyrrolylmethyl cation, which would be observed as the base peak in the spectrum.

Table 4: Predicted Major Mass Fragments for this compound in GC-MS (EI)

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 109 | [C₆H₇NO]⁺ | C₆H₇NO | Molecular Ion (M⁺) |

| 80 | [C₅H₆N-CH₂]⁺ | C₆H₆N | Loss of -CHO group; likely base peak |

| 53 | [C₄H₅]⁺ | C₄H₅ | Fragmentation of the pyrrole ring |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure. By comparison, the related 1H-Pyrrole-2-carboxaldehyde shows a strong C=O stretch for its conjugated aldehyde at around 1660 cm⁻¹. nist.govnih.gov

For this compound, the key distinguishing features would be:

C=O Stretch: The aldehyde carbonyl group is not conjugated with the pyrrole ring. Therefore, its C=O stretching vibration is expected at a higher frequency, typically in the 1720-1740 cm⁻¹ range, which is characteristic of aliphatic aldehydes.

Aliphatic C-H Stretch: The methylene (-CH₂-) group will give rise to C-H stretching bands in the 2840-2970 cm⁻¹ region.

Aldehyde C-H Stretch: The aldehyde C-H bond will produce two characteristic weak bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹.

N-H Stretch: A sharp band around 3400 cm⁻¹ is expected for the N-H stretching vibration of the pyrrole ring. dtic.mil

Aromatic C-H and C=C Stretches: Vibrations corresponding to the C-H and C=C bonds of the pyrrole ring will appear in the 3100-3150 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. nih.govresearchgate.net

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrrole ring, which may be weak in the IR spectrum.

Table 5: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Pyrrole N-H | ~3400 |

| C-H Stretch (Aromatic) | Pyrrole C-H | 3100 - 3150 |

| C-H Stretch (Aliphatic) | -CH₂- | 2840 - 2970 |

| C-H Stretch (Aldehyde) | -CHO | ~2820 and ~2720 |

| C=O Stretch | Aldehyde C=O | 1720 - 1740 |

| C=C Stretch | Pyrrole Ring | 1400 - 1600 |

Analysis of Characteristic Functional Group Frequencies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. fiveable.me The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features: the pyrrole ring and the acetaldehyde side chain.

The primary functional groups and their expected vibrational frequencies are:

Aldehyde Group (C=O and C-H): The carbonyl (C=O) stretch of a saturated aldehyde typically appears as a strong, sharp peak in the range of 1720-1740 cm⁻¹. pressbooks.pub The aldehyde C-H bond exhibits a characteristic pair of medium-intensity bands around 2850 cm⁻¹ and 2750 cm⁻¹. pressbooks.pub The latter is particularly diagnostic for aldehydes.

Pyrrole Ring (N-H and C-H): The N-H stretching vibration of the pyrrole ring gives rise to a moderate to strong, somewhat broad band typically found between 3200 and 3500 cm⁻¹. The exact position is sensitive to hydrogen bonding. uni-regensburg.de Aromatic C-H stretching vibrations from the pyrrole ring are expected just above 3000 cm⁻¹, while C-N and C=C stretching vibrations within the ring contribute to the fingerprint region (below 1600 cm⁻¹) of the spectrum. vscht.cz

A related compound, 1H-Pyrrole-2-carboxaldehyde, shows a strong C=O stretch at approximately 1665 cm⁻¹ and a broad N-H stretch centered around 3250 cm⁻¹ in its gas-phase IR spectrum. nist.gov For this compound, the insulating methylene (-CH₂-) group between the ring and the carbonyl group would likely shift the C=O frequency closer to that of a typical saturated aldehyde (around 1725 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Pyrrole N-H | Stretch | 3200 - 3500 | Medium-Strong, Broad |

| Pyrrole C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (-CH₂-) | Stretch | 2850 - 2960 | Strong |

| Aldehyde C-H | Stretch | 2720 - 2850 (two bands) | Medium |

| Aldehyde C=O | Stretch | 1720 - 1740 | Strong, Sharp |

| Pyrrole Ring | C=C and C-N Stretch | 1400 - 1600 | Medium-Variable |

Hydrogen Bonding Interactions and Conformational Effects

This compound possesses both a hydrogen bond donor (the pyrrole N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov This duality allows for the formation of significant intermolecular hydrogen bonds of the N-H···O type. These interactions are known to heavily influence the crystal packing and conformation of related pyrrole carbonyl compounds. uni-regensburg.de

Studies on similar molecules, such as pyrrol-2-yl ketones, have shown that the s-cis conformer, where the N-H and C=O groups are on the same side of the molecule, is generally more stable. uni-regensburg.de This conformation facilitates the formation of centrosymmetric dimers through two equivalent N-H···O hydrogen bonds in the solid state. uni-regensburg.de The presence of two rotatable bonds in the acetaldehyde side chain allows for conformational flexibility, but these hydrogen bonding forces likely favor a more planar arrangement in condensed phases. nih.gov

These hydrogen bonding interactions have a direct impact on spectroscopic measurements. In IR spectroscopy, strong intermolecular hydrogen bonding typically causes a red-shift (a shift to lower wavenumbers) and broadening of the N-H and C=O stretching bands. This effect is a key indicator of the presence and strength of such interactions.

Electronic Circular Dichroism (ECD) for Stereochemical Assignment in Chiral Derivatives

While this compound itself is achiral, its chiral derivatives are amenable to stereochemical analysis using Electronic Circular Dichroism (ECD) spectroscopy. ECD is a powerful technique for assigning the absolute configuration of chiral molecules. nih.gov The method relies on the differential absorption of left- and right-circularly polarized light by a chiral chromophore. bohrium.com

For a chiral derivative of this compound (e.g., with a stereocenter on the side chain), the pyrrole ring acts as a chromophore. The spatial arrangement of the substituents around the stereocenter will induce a specific chiroptical response, resulting in a characteristic ECD spectrum with positive or negative bands known as Cotton effects.

The assignment of the absolute configuration is reliably achieved by comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations, often using Time-Dependent Density Functional Theory (TDDFT). nih.govmdpi.com The procedure involves:

Recording the experimental ECD spectrum of the chiral derivative.

Performing computational modeling to generate the theoretical ECD spectra for all possible stereoisomers (e.g., R and S).

Assigning the absolute configuration by matching the sign and shape of the experimental spectrum to one of the calculated spectra. oipub.com

This combination of experimental and computational approaches provides an unambiguous method for determining the absolute stereostructure of complex chiral molecules. nih.gov

Chromatographic Techniques for Separation and Quantification in Complex Research Matrices

Chromatographic methods are essential for the isolation, identification, and quantification of this compound, particularly from complex mixtures such as food products or biological samples.

High Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing moderately polar, thermally labile, or non-volatile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.

Key parameters in method development include:

Stationary Phase: A C18 (octadecylsilyl) column is the standard choice, offering good retention and separation for compounds of this polarity. pensoft.netoatext.com

Mobile Phase: A gradient elution using a mixture of an organic modifier (typically acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) allows for the effective separation of the target analyte from matrix components. pensoft.net The pH of the buffer can be adjusted to optimize peak shape and retention.

Detection: The pyrrole ring contains a UV chromophore, making UV detection a straightforward choice. The optimal wavelength for detection would be determined by analyzing the UV spectrum of the compound. For related pyrrole structures, detection wavelengths between 225 nm and 275 nm have been employed. pensoft.netoatext.com

Derivatization: To enhance sensitivity and selectivity, especially at trace levels, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed. This reaction targets the aldehyde group to form a stable hydrazone, which has a strong chromophore detectable at higher wavelengths (e.g., 360 nm), reducing potential interferences. nih.govijcpa.in

| Parameter | Condition | Reference |

|---|---|---|

| Column | Purospher® STAR, RP-18 (250 mm x 4.6 mm, 5 μm) | pensoft.net |

| Mobile Phase | Acetonitrile / Phosphate Buffer (pH 4.0) / Methanol (B129727) (60:30:10, v/v/v) | pensoft.net |

| Flow Rate | 1.0 mL/min | pensoft.net |

| Detection | UV at 272 nm | pensoft.net |

| Column Temperature | 25°C | pensoft.net |

Gas Chromatography (GC) Applications in Volatile Analysis

As a likely volatile compound contributing to flavor and aroma, this compound is ideally suited for analysis by Gas Chromatography (GC). GC is the premier technique for separating and analyzing volatile organic compounds (VOCs). nih.gov

Essential components of a GC method for this analyte include:

Sample Preparation: For isolating volatiles from solid or liquid matrices, headspace (HS) sampling or headspace solid-phase microextraction (HS-SPME) are the preferred techniques. mdpi.com SPME, in particular, is a solvent-free method that concentrates volatile analytes onto a coated fiber, enhancing detection sensitivity. wiley.com

Stationary Phase: A polar capillary column, such as a polyethylene (B3416737) glycol (WAX) type, provides good selectivity and resolution for polar analytes like aldehydes. mdpi.com

Carrier Gas: Helium is the most commonly used carrier gas. mdpi.com

Temperature Program: A programmed temperature ramp (e.g., starting at 40°C and increasing to over 200°C) is used to elute compounds across a range of boiling points. mdpi.com

Detection: Mass Spectrometry (GC-MS) is the most powerful detector, providing both quantitative data and mass spectra that allow for confident identification by comparison to spectral libraries. nih.gov Flame Ionization Detection (GC-FID) can also be used for quantification. notulaebotanicae.ro

| Parameter | Condition | Reference |

|---|---|---|

| Column | VF-WAXms (30 m x 0.25 mm, 0.25 μm film thickness) | mdpi.com |

| Sample Introduction | Headspace Solid-Phase Microextraction (HS-SPME) with DVB/CAR/PDMS fiber | mdpi.com |

| Carrier Gas | Helium at 1.2 mL/min | mdpi.com |

| Oven Program | 40°C (4 min), then ramp 6°C/min to 250°C (hold 5 min) | mdpi.com |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) or Quadrupole MS | mdpi.com |

Hyphenated Techniques (e.g., GC-Olfactometry for Odor-Active Compound Research)

To determine the sensory relevance of this compound in a complex aroma profile, Gas Chromatography-Olfactometry (GC-O) is the definitive technique. nih.gov This hyphenated method combines the separation power of GC with the sensitivity of the human nose as a detector. nih.gov

In a GC-O system, the effluent from the capillary column is split between a conventional chemical detector (e.g., MS) and a heated sniffing port. mdpi.com A trained sensory panelist or analyst sniffs the port and records the time, intensity, and description of any perceived odors. The resulting data, compiled into an olfactogram, is then correlated with the peaks in the chemical chromatogram. mdpi.com

Computational and Theoretical Investigations of 1h Pyrrole 2 Acetaldehyde

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and its various stable conformations.

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for determining the electronic structure of molecules. nih.gov It is particularly effective for optimizing molecular geometries to find the most stable, or "ground state," arrangement of atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.

For a molecule like 1H-Pyrrole-2-acetaldehyde, DFT calculations would yield key geometric parameters. While direct studies on this specific molecule are not available, DFT has been used to study related structures. For instance, in a study of acetaldehyde (B116499) on a water cluster, the UωB97XD functional with a 6-311++G(2d,p) basis set was used to optimize structures and compute energies. nih.govrsc.org Such calculations provide precise data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Illustrative DFT-Calculated Geometries for Related Aldehydes and Pyrroles (Note: This data is for analogous compounds and serves to illustrate the outputs of DFT calculations, as specific data for this compound is not available in the cited literature.)

| Compound | Parameter | DFT Functional/Basis Set | Calculated Value |

| Acetaldehyde | C-C bond length | MP2/6-311G(d,p) | 1.501 Å |

| Acetaldehyde | C=O bond length | MP2/6-311G(d,p) | 1.218 Å |

| Acetaldehyde | C-C-O bond angle | MP2/6-311G(d,p) | 124.4° |

| Pyrrole (B145914) | C-N bond length | B3LYP/6-31G(d) | 1.373 Å |

| Pyrrole | C=C bond length | B3LYP/6-31G(d) | 1.382 Å |

Most molecules are not rigid and can exist in various spatial arrangements, known as conformations, by rotating around single bonds. Conformational analysis aims to identify these different stable conformers and the energy barriers that separate them. This is achieved by mapping the molecule's Potential Energy Surface (PES), which represents the energy of the system as a function of its geometry. nih.gov

A comprehensive investigation of a molecule's PES can reveal all stable isomers (equilibrium structures, EQ), transition states (TS) that connect them, and dissociation channels (DCs). nih.gov For example, a study on cyanoformaldehyde using the B3LYP-D3(BJ)/def2-TZVP level of theory identified 48 distinct equilibrium structures and 152 transition states on its PES. nih.gov This type of analysis for this compound would involve rotating the acetaldehyde side-chain relative to the pyrrole ring to map out the energy landscape and identify low-energy, stable conformers. The investigation of a PES is crucial for understanding a molecule's flexibility and how it might interact with other molecules. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions, identifying short-lived intermediates, and calculating the energy required for the reaction to occur.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. The energy difference between the reactants and the transition state is the activation barrier, or activation energy, which determines the reaction rate. Computational methods can locate the precise geometry of the transition state and calculate this barrier.

For example, the dissociation of triplet acetaldehyde into formyl and methyl radicals was studied computationally. researchgate.net By fitting theoretical models like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory to experimental data, the dissociation threshold (activation energy) was determined to be 31,650 cm⁻¹ for CH₃CHO. researchgate.net Similar methods applied to a reaction involving this compound would calculate the structures of reactants, products, and the transition state connecting them. The activation energy would then be computed, providing insight into the reaction's feasibility and kinetics. These calculations often employ methods like Canonical Variational Transition-State Theory (CVT) to refine rate constant estimations. nih.gov

Table 2: Illustrative Calculated Activation Energies for Aldehyde Reactions (Note: These values are for reactions of acetaldehyde and serve as examples of computational outputs.)

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Acetaldehyde → H + CH₃CO | CCSD(T)/CBS | 81.6 |

| Acetaldehyde → CH₄ + CO | CCSD(T)/CBS | 81.3 |

| H-atom abstraction from ethanal by ˙OH | CCSD(T)/cc-pVTZ | -1.1 |

Reactions are often performed in a solvent, which can significantly influence reaction rates and mechanisms. researchgate.net Computational models can account for these effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov Explicit models involve including individual solvent molecules in the calculation, often through a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, where the reacting molecules are treated with high-level quantum mechanics and the surrounding solvent molecules with a simpler, classical force field.

Studies on the oxidation of aldehydes have shown that polar solvents can disrupt the transition state, altering the product distribution. researchgate.net For instance, in the oxidation of aldehydes by peracids, alcohol solvents capable of hydrogen bonding led to different product ratios compared to non-polar solvents. researchgate.net Applying these models to this compound would allow researchers to predict how its reactivity changes in different environments, such as water or organic solvents, providing a more realistic picture of its chemical behavior.

Prediction and Interpretation of Spectroscopic Parameters

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is essential for identifying them in laboratory or astronomical observations. unibo.itbohrium.com By calculating properties like rotational constants, vibrational frequencies, and electronic transition energies, simulated spectra can be generated to guide and confirm experimental findings.

For a new or uncharacterized molecule like this compound, these predictions are invaluable. Calculations can provide highly accurate rotational constants, which are critical for identification via microwave spectroscopy. For example, a computational study on 2-azabutadiene, a molecule of astrochemical interest, provided accurate predictions of its spectroscopic parameters, which guided the experimental investigation of its rotational spectrum. nih.gov Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the energies of excited electronic states, which helps in interpreting UV-Vis absorption spectra. researchgate.netrsc.org Such computational support is crucial for the unambiguous structural characterization of molecules.

Table 3: Illustrative Predicted Spectroscopic Parameters for Related Molecules (Note: This data is for analogous compounds and illustrates the accuracy of computational predictions, as specific data for this compound is not available in the cited literature.)

| Molecule | Parameter | Computational Method | Predicted Value | Experimental Value |

| trans-2-Azabutadiene | Rotational Constant A | CCSD(T)/cc-pVTZ | 10090.8 MHz | 10088.7 MHz |

| trans-2-Azabutadiene | Rotational Constant B | CCSD(T)/cc-pVTZ | 2772.3 MHz | 2771.5 MHz |

| trans-2-Azabutadiene | Rotational Constant C | CCSD(T)/cc-pVTZ | 2174.1 MHz | 2173.7 MHz |

| Pyrrole | N-H Stretch Freq. | B3LYP/6-31G(d) | 3531 cm⁻¹ | 3531 cm⁻¹ |

| Furan | First Excitation Energy | TD-DFT (B3LYP) | 6.22 eV | 6.1-6.2 eV |

Calculated NMR Chemical Shifts (GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and verification. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is one of the most reliable and widely used quantum chemical techniques for calculating NMR shielding tensors, from which chemical shifts are derived. researchgate.net This method effectively addresses the issue of gauge-origin dependence, providing accurate results that correlate well with experimental data. conicet.gov.arnih.gov

The process involves optimizing the molecular geometry of this compound, typically using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set. Following optimization, the GIAO method is employed at the same or a higher level of theory to compute the isotropic magnetic shielding constants (σ) for each nucleus (¹H and ¹³C).

The chemical shifts (δ) are then calculated by subtracting the computed shielding of the nucleus of interest from the shielding of a reference compound, typically tetramethylsilane (TMS), using the formula: δ = σ(ref) - σ(iso)

For this compound, this calculation would provide theoretical values for the protons and carbons of the pyrrole ring, the methylene (B1212753) bridge (-CH₂-), and the aldehyde group (-CHO). The expected ¹H chemical shifts would show distinct signals for the aromatic protons on the pyrrole ring, influenced by the electron-withdrawing nature of the acetaldehyde substituent. The methylene protons and the aldehydic proton would also have characteristic shifts. Similarly, ¹³C calculations would predict the chemical shifts for each carbon atom, reflecting its specific chemical environment. While specific computational studies for this compound are not extensively documented, the GIAO/DFT approach is a standard and accurate methodology for such predictions. mdpi.com

Table 1: Illustrative Data for Calculated ¹H and ¹³C NMR Chemical Shifts (GIAO) for this compound This table is illustrative of the type of data generated from GIAO calculations. Actual values would require a specific computational study.

| Atom | Calculated ¹H Shift (ppm) | Atom | Calculated ¹³C Shift (ppm) |

|---|---|---|---|

| H (N1) | Value | C2 | Value |

| H (C3) | Value | C3 | Value |

| H (C4) | Value | C4 | Value |

| H (C5) | Value | C5 | Value |

| H (CH₂) | Value | CH₂ | Value |

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational frequency analysis is essential for interpreting infrared (IR) and Raman spectra. Theoretical calculations not only predict the frequencies of vibrational modes but also describe the nature of these vibrations. After geometry optimization of this compound, a frequency calculation is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to obtain the harmonic vibrational frequencies.

The Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific molecular motions, such as stretching, bending, or torsional modes. PED provides a quantitative measure of the contribution of each internal coordinate to a given normal mode of vibration.

For this compound, key vibrational modes would include:

N-H stretching: A characteristic high-frequency mode from the pyrrole ring.

C-H stretching: Aromatic C-H stretches on the ring and aliphatic stretches from the -CH₂CHO group.

C=O stretching: A strong, distinct band from the aldehyde carbonyl group, typically in the range of 1700-1740 cm⁻¹.

Ring vibrations: C=C and C-N stretching modes within the pyrrole ring.

CH₂ modes: Scissoring, wagging, and twisting vibrations of the methylene group.

Studies on related molecules, such as acetaldehyde, provide a basis for assigning the vibrations of the side chain. researchgate.netresearchgate.net PED analysis would precisely quantify the coupling between different modes, for instance, how the C=O stretch might mix with other vibrations in the molecule.

Table 2: Selected Predicted Vibrational Frequencies and PED Assignments for this compound This table illustrates the expected output of a vibrational analysis. Specific values require a dedicated computational study.

| Mode | Calculated Frequency (cm⁻¹) | PED Assignment |

|---|---|---|

| ν(N-H) | ~3500 | 100% N-H stretch |

| ν(C=O) | ~1720 | 95% C=O stretch, 5% C-C stretch |

| ν(C=C) | ~1550 | 80% C=C stretch (ring), 20% C-H bend |

Electronic Spectra Prediction (UV-Vis, ECD)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band.

For this compound, TD-DFT calculations would likely predict π→π* transitions associated with the conjugated π-system of the pyrrole ring and n→π* transitions involving the non-bonding electrons of the aldehyde's oxygen atom. The substitution of the acetaldehyde group on the pyrrole ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrrole. The specific transitions, their energies, and intensities can be simulated, providing a theoretical UV-Vis spectrum. researchgate.net

Electronic Circular Dichroism (ECD) is a spectroscopic technique used for chiral molecules. Since this compound is achiral, it would not exhibit an ECD spectrum. However, if a chiral center were introduced, TD-DFT could be used to predict its ECD spectrum by calculating the rotatory strengths of the electronic transitions, which is crucial for determining the absolute configuration of chiral molecules. researchgate.netresearchgate.net

Electronic Structure and Bonding Analysis

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 3: Illustrative Frontier Molecular Orbital Data for this compound This table represents typical data obtained from FMO analysis.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| E(HOMO) | Value | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | Value | Energy of the Lowest Unoccupied Molecular Orbital |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis for this compound would provide insights into:

Hybridization: The sp composition of the atomic orbitals forming the σ and π bonds.

Natural Atomic Charges: A more chemically intuitive charge distribution on each atom.

Donor-Acceptor Interactions: It quantifies the delocalization of electron density from filled "donor" NBOs (like lone pairs or bonds) to empty "acceptor" NBOs (like antibonding orbitals). These interactions, also known as hyperconjugation, are key to understanding molecular stability and reactivity.

In this compound, significant interactions would be expected between the lone pair of the pyrrole nitrogen and the π* antibonding orbitals of the ring, contributing to its aromaticity. Furthermore, interactions between the π-system of the ring and the π* orbital of the carbonyl group would reveal the extent of electronic communication between the ring and the substituent. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor pair. A study on the related pyrrole-2-carbaldehyde oxime demonstrated how NBO analysis can reveal charge transfer through intramolecular hydrogen bonds. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrrole |

| Pyrrole-2-carbaldehyde |

| Pyrrole-2-carbaldehyde oxime |

Occurrence and Role in Natural Systems Non Clinical/non Physiological Impact Focus

Identification and Isolation from Biological Sources

While direct isolation of 1H-Pyrrole-2-acetaldehyde from biological sources is not extensively documented in readily available scientific literature, numerous structurally related pyrrole-2-carboxaldehyde derivatives have been identified and isolated from a wide array of natural origins, including fungi, plants, and marine organisms. wikipedia.org The frequent discovery of these related compounds suggests that the underlying pyrrole (B145914) scaffold is a common motif in natural product chemistry.

Fungi are a prolific source of diverse secondary metabolites, including a variety of pyrrole alkaloids. Research into edible and medicinal mushrooms has led to the isolation of several pyrrole compounds. For instance, seven pyrrole alkaloids, including three new compounds named phlebopines A–C, were isolated from the edible mushroom Phlebopus portentosus. japsonline.com These compounds all feature the characteristic pyrrole ring with an aldehyde group. japsonline.com Similarly, nine pyrrole alkaloid derivatives were isolated for the first time from the wild mushroom Lentinula edodes (shiitake). nih.gov One of these, a novel cyclopenta[c]pyrrole-1-carbaldehyde, was found to be a major component. nih.gov The endophytic fungus Mollisia sp. has also been shown to produce known pyrrole-2-carboxaldehyde derivatives. slideshare.net

The biosynthesis of pyrrole-2-carboxaldehyde has been achieved via enzymatic CO2 fixation, using enzymes from Pseudomonas aeruginosa and Segniliparus rotundus, demonstrating a microbial pathway for the formation of the core structure. nih.gov Furthermore, pyrrolnitrin (B93353), a halogenated phenylpyrrole derivative with potent antifungal activity, is produced by various Pseudomonas species. nih.gov

| Compound Name/Class | Source Organism | Reference |

|---|---|---|

| Phlebopines A–C and other pyrrole alkaloids | Phlebopus portentosus (edible mushroom) | japsonline.com |

| Cyclopenta[c]pyrrole-1-carbaldehyde and other pyrrole alkaloids | Lentinula edodes (shiitake mushroom) | nih.gov |

| Pyrrole-2-carboxaldehyde derivative | Mollisia sp. (endophytic fungus) | slideshare.net |

| Pyrrolnitrin | Pseudomonas spp. | nih.gov |

The investigation of terrestrial and marine flora and fauna has revealed a rich diversity of pyrrole-containing natural products. In the plant kingdom, pyrrole-2-carboxaldehyde derivatives have been isolated from various parts of plants, including roots, leaves, and seeds. wikipedia.org For example, a pyrrole alkaloid known as pyrrolezanthine was isolated from the Formosan plant Zanthoxylum simulans. slideshare.net

The marine environment is a particularly rich source of unique pyrrole alkaloids. mdpi.com These compounds are found in a range of organisms from microbes and algae to sponges. mdpi.com For example, pyrrole-imidazole alkaloids are a significant class of natural products isolated from marine sponges. nih.gov A co-culture of the marine-derived fungi Aspergillus sclerotiorum and Penicillium citrinum was found to produce the pyrrole derivative 1-(4-benzyl-1H-pyrrol-3-yl)ethanone. mdpi.com

| Compound Name/Class | Source Organism/Environment | Reference |

|---|---|---|

| Pyrrolezanthine | Zanthoxylum simulans (plant) | slideshare.net |

| Pyrrole-imidazole alkaloids | Marine sponges | nih.gov |

| 1-(4-benzyl-1H-pyrrol-3-yl)ethanone | Co-culture of marine-derived fungi | mdpi.com |

Role as a Chemical Precursor or Intermediate in Biochemical Pathways

Direct evidence for the role of this compound as a specific precursor or intermediate in major biochemical pathways is limited in the current scientific literature. However, based on the known metabolism of related pyrrole compounds, its potential involvement in certain metabolic transformations can be inferred.

The pyrrole ring is a fundamental structural unit in a variety of bioactive molecules. In biological systems, pyrrole scaffolds undergo various metabolic transformations. For instance, pyrrolizidine (B1209537) alkaloids, a class of toxins found in many plants, are metabolized in the liver. nih.govresearchgate.net This metabolism involves the formation of reactive pyrrolic metabolites that can bind to cellular macromolecules. mdpi.comnih.govresearchgate.net While these pathways are related to toxicity, they demonstrate the biological reactivity and transformation potential of the pyrrole ring.

In microorganisms, the metabolism of pyrrole compounds is diverse. Some bacteria can utilize pyrrole derivatives as part of their metabolic processes. The biosynthesis of pyrrolnitrin in Pseudomonas species involves the transformation of a tryptophan precursor to form the phenylpyrrole structure. nih.gov

The synthesis of porphyrins, which are the core structures of essential biomolecules like heme and chlorophyll, fundamentally involves the condensation of pyrrole units with aldehydes. wikipedia.orgsrce.hrnih.gov The Rothemund condensation is a classic example of this type of reaction, where a pyrrole and an aldehyde react under acidic conditions to form a tetrapyrrolic macrocycle. wikipedia.orgjapsonline.comwikipedia.org While specific aldehydes like benzaldehyde (B42025) are often used in synthetic porphyrin chemistry, it is conceivable that in a biological context, a variety of aldehydes, potentially including acetaldehyde (B116499) derivatives of pyrrole, could be involved in the formation of porphyrin-like structures.

The biosynthesis of tetrapyrroles in nature starts from 5-aminolevulinic acid, which dimerizes to form the pyrrole porphobilinogen (B132115). tum.de Four molecules of porphobilinogen are then condensed to form the linear tetrapyrrole hydroxymethylbilane, which is subsequently cyclized to uroporphyrinogen III, the precursor to hemes, chlorophylls, and vitamin B12. tobaccoinduceddiseases.org Although this compound is not a recognized intermediate in this canonical pathway, the fundamental chemistry of porphyrin formation highlights the crucial role of both pyrrole and aldehyde functionalities in the biosynthesis of these vital biomolecules.

Contribution to Volatile Organic Compound (VOC) Profiles in Research Contexts